molecular formula C18H25NO7S B2703716 Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate CAS No. 946315-15-7

Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate

Cat. No. B2703716
CAS RN: 946315-15-7
M. Wt: 399.46
InChI Key: DMRUNFPDGGENPG-UHFFFAOYSA-N
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Description

This compound is a solid compound with a color that is either colorless or light yellow . It is widely used in organic synthesis reactions, often serving as an intermediate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the title molecule of a related compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been explored. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .


Physical And Chemical Properties Analysis

The compound is a solid and has a color that is either colorless or light yellow . Its chemical formula is C10H8O4, and its molecular weight is 192.17 grams per mole .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activity

Research by Karaman et al. (2016) highlights the microwave-assisted synthesis of sulfonyl hydrazone compounds featuring piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity. The study emphasizes the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, exploring their potential in treating conditions that benefit from antioxidant and anticholinesterase activities (Karaman et al., 2016).

Anticancer Applications

Rehman et al. (2018) synthesized propanamide derivatives bearing a piperidine-4-carboxylic acid ethyl ester to evaluate them as potential anticancer agents. This study signifies the role of piperidine derivatives in developing new therapeutic agents targeting cancer, underscoring the compound's versatility in medicinal applications (Rehman et al., 2018).

Novel Synthesis Techniques

Indumathi, Kumar, and Perumal (2007) introduced a four-component tandem protocol for the stereoselective synthesis of highly functionalized [1,4]-thiazines, showcasing the compound's utility in facilitating complex organic reactions. This research provides insights into innovative synthesis strategies that could be applied in pharmaceutical development and other areas of organic chemistry (Indumathi, Kumar, & Perumal, 2007).

Analytical Derivatization for Liquid Chromatography

Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization in liquid chromatography, enhancing the detection sensitivity for various analytes. This work demonstrates the compound's application in improving analytical methods, which is crucial for pharmaceutical analysis and environmental monitoring (Wu et al., 1997).

Stereospecific Microbial Reduction

Guo et al. (2006) explored the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, highlighting its application in producing stereospecific compounds. This research underlines the significance of biocatalysis in achieving high stereoselectivity in synthetic processes, which is invaluable for the development of drugs and other chiral substances (Guo et al., 2006).

Mechanism of Action

While the specific mechanism of action for this compound is not available, related compounds have shown anticancer activity. For example, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

properties

IUPAC Name

ethyl 1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO7S/c1-2-23-18(20)14-6-8-19(9-7-14)27(21,22)11-3-10-24-15-4-5-16-17(12-15)26-13-25-16/h4-5,12,14H,2-3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRUNFPDGGENPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate

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